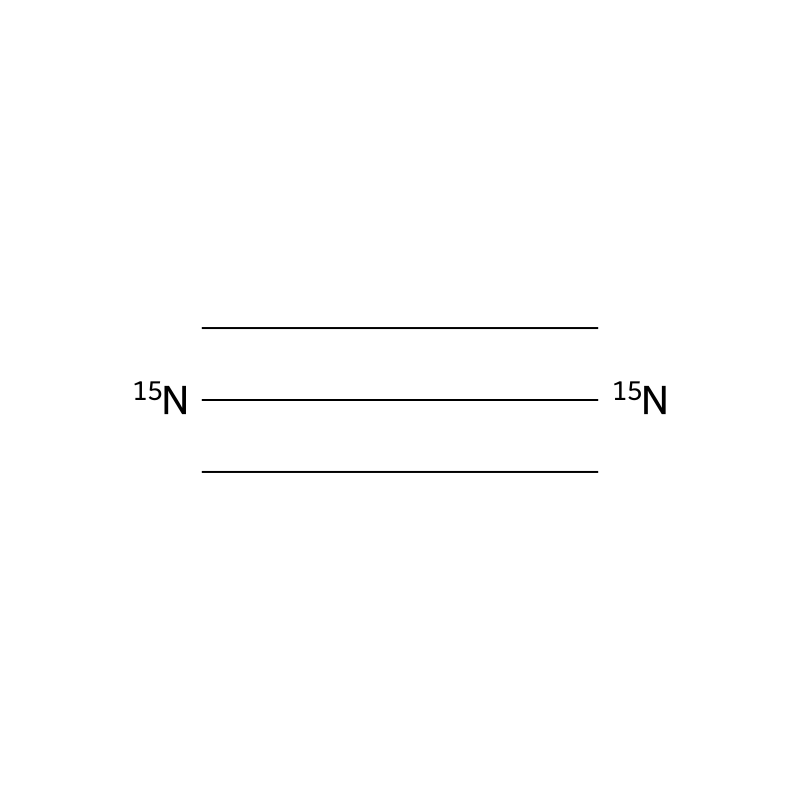

Nitrogen-15N2

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Principle and Advantages:

Nitrogen-15N2 serves as a tracer molecule, meaning it can be incorporated into specific compounds and subsequently tracked through metabolic pathways. Because 15N is a stable isotope, it does not undergo radioactive decay, making it safe for use in biological experiments. Additionally, its distinct isotopic signature allows researchers to differentiate it from naturally occurring nitrogen (14N) using analytical techniques like mass spectrometry [].

By feeding cells or organisms with substrates enriched with 15N, researchers can monitor the incorporation and distribution of the isotope into various metabolites. This information provides valuable insights into the flux (rate) of specific reactions within the metabolic network. Compared to traditional methods, 15N2 offers several advantages:

- High sensitivity: 15N is readily detectable by mass spectrometry, enabling researchers to track even small changes in metabolite abundance.

- Minimal perturbation: Unlike radioactive tracers, 15N does not significantly alter cellular processes, providing more accurate representations of normal metabolism.

- Versatility: 15N2 can be used to study various metabolic pathways, including those involving amino acids, nucleotides, and carbohydrates.

Specific Applications:

The use of Nitrogen-15N2 in MFA extends to various research areas:

- Cancer research: Studying altered metabolic pathways in cancer cells to identify potential therapeutic targets [].

- Neurodegenerative diseases: Investigating the role of altered metabolism in the development and progression of neurodegenerative conditions like Alzheimer's disease and Parkinson's disease [].

- Microbial physiology: Understanding the metabolic capabilities of microorganisms for applications in bioremediation, biofuel production, and other fields [].

- Plant and agricultural research: Studying nitrogen utilization efficiency in plants and optimizing fertilizer application strategies for sustainable agriculture.

Nitrogen-15 (denoted as ) is a stable isotope of nitrogen, which constitutes approximately 0.37% of natural nitrogen found in the environment. Unlike the more prevalent nitrogen-14 isotope, has a greater atomic mass and exhibits unique properties that make it valuable in various scientific applications, particularly in tracing nitrogen pathways in biological and environmental systems. The diatomic molecule is colorless and odorless, similar to its more common counterpart, .

The chemical behavior of mirrors that of , participating in various reactions typical of molecular nitrogen. Notably, it can undergo isotopic exchange reactions, which are critical for understanding nitrogen cycling in different environments. For instance, reactions involving can lead to the formation of nitrogen-containing compounds through processes such as:

- Ammonia Synthesis:This reaction can be studied using to trace the origin of nitrogen in ammonia.

- Nitrogen Fixation:

In biological systems, diazotrophic organisms convert into organic forms of nitrogen, which can be traced using stable isotope probing techniques.

The biological activity of is significant in ecological and agricultural contexts. It is primarily utilized in studies assessing nitrogen fixation—an essential process for converting atmospheric nitrogen into forms usable by living organisms. Research has shown that certain microorganisms can utilize for growth and metabolic processes, enabling scientists to trace microbial pathways and interactions within ecosystems.

For instance, studies employing stable isotope probing have revealed the presence of noncultivated diazotrophs capable of fixing nitrogen in soil environments. These organisms contribute to soil fertility and nutrient cycling, making them crucial for sustainable agriculture and ecosystem health .

The applications of are diverse and impactful across several fields:

- Ecological Studies: Used to trace nitrogen cycling in ecosystems, helping researchers understand nutrient dynamics.

- Agricultural Research: Assists in studying plant uptake of nitrogen and optimizing fertilization strategies.

- Environmental Monitoring: Helps assess the impact of anthropogenic activities on nitrogen levels in various environments.

- Medical Research: Investigates metabolic pathways involving nitrogenous compounds.

Interaction studies involving focus on its role in various biochemical processes. For example:

- Nitrogen Fixation Mechanisms: Research has shown how certain bacteria utilize , providing insights into the efficiency of biological nitrogen fixation.

- Isotopic Fractionation Studies: Investigate how different environmental conditions affect the isotopic ratios of nitrogen compounds, aiding in understanding ecological responses to changes .

Several compounds share similarities with , particularly other isotopes or forms of nitrogen. Here is a comparison highlighting their uniqueness:

| Compound | Composition | Unique Features |

|---|---|---|

| Nitrogen-14 | Most abundant form; standard reference for isotopic studies. | |

| Ammonia | Directly derived from nitrogen fixation; essential for plant nutrition. | |

| Nitrous Oxide | Greenhouse gas; used in anesthetics and as a fertilizer. | |

| Nitric Oxide | Important signaling molecule in biological systems; involved in vasodilation. |

While all these compounds are related through their involvement in the nitrogen cycle, 's primary role as a tracer makes it unique among them.

Industrial production of nitrogen-15 enriched dinitrogen gas represents a complex technological challenge requiring sophisticated separation processes that exploit the subtle mass differences between nitrogen isotopes. The most prominent industrial methods encompass chemical exchange systems, cryogenic distillation, and advanced electromagnetic separation technologies.

Chemical Exchange Systems

The NITROX process constitutes the predominant industrial method for nitrogen-15 production, utilizing the chemical exchange reaction between nitric oxide and nitric acid solutions [1]. This system operates on the principle that nitrogen isotopes exhibit different equilibrium distributions between gaseous nitric oxide and aqueous nitric acid phases. The isotope enrichment factor for this system has been precisely determined as α = 1.055 ± 0.005 for approximately 10 molar nitric acid at 25°C [1]. The process requires substantial infrastructure including countercurrent flow columns, multistage gas purifiers, and extensive chemical handling systems [2].

The NITROX system operates through a series of packed columns where nitric oxide gas exchanges nitrogen isotopes with nitric acid solutions in a countercurrent manner [2]. An isotopically depleted stream of nitric oxide is reenriched to natural isotopic abundances through the exchange process and recycled as feed back to the distillation columns. The system incorporates multistage gas purifiers that reduce condensible impurities in the nitric oxide below 10 parts per million [2]. For industrial-scale production of 10 tons per year of nitrogen-15, the first separation stage would require a 10 molar nitric acid solution with a flow rate of 60 cubic meters per hour [3].

Cryogenic Distillation Methods

Low-temperature rectification of molecular nitrogen presents significant advantages for large-scale nitrogen-15 production, including the utilization of only one working substance and high-performance distillation equipment [4]. The method operates by exploiting the slight differences in vapor pressure between nitrogen isotopes at cryogenic temperatures. However, the process faces substantial challenges in terms of equilibration time, with enrichment to 5% nitrogen-15 requiring approximately three months, while achieving 30% enrichment extends the timeline to two years [4].

The European Patent Office has documented advanced cryogenic distillation methods for nitrogen isotope concentration [5]. These processes employ cascade arrangements of multiple distillation columns operating at extremely low temperatures, with specialized control systems for managing argon and oxygen contamination. The final nitrogen-15 concentrated product is extracted from lower intermediate points of the final column while discharging argon-oxygen mixtures from the column bottom [5]. Temperature control systems maintain readings within +0.5 to +8 Kelvin of the saturated temperature of nitrogen at operating pressure [5].

Electromagnetic Isotope Separation

The Enriched Stable Isotope Prototype Plant at Oak Ridge National Laboratory represents state-of-the-art electromagnetic isotope separation technology [6]. The electromagnetic isotope separator system can theoretically separate almost any element on the periodic table into individual isotopes through a systematic process of vaporization, ionization, and magnetic field separation [6]. The system operates by vaporizing elements into the gas phase, converting them to ion beams, and channeling these beams through magnetic fields that cause ions with different mass-to-charge ratios to follow distinct trajectories [6].

The electromagnetic isotope separator achieves high enrichment levels exceeding 98% for various isotopes but faces limitations in throughput, typically producing milligrams to tens of grams annually [6]. Current operations at Oak Ridge National Laboratory have successfully produced research quantities of enriched stable isotopes, with ongoing upgrades designed to increase throughput to kilogram quantities [6]. The scalable design accommodates additional electromagnetic isotope separator machines depending on future isotope demand and funding opportunities [6].

| Production Method | Enrichment Factor | Throughput | Operational Challenges |

|---|---|---|---|

| NITROX Process | α = 1.055 ± 0.005 | Industrial scale | Chemical toxicity, waste management |

| Cryogenic Distillation | Mass-dependent | Large-scale potential | Extended equilibration times |

| Electromagnetic Separation | >98% | mg to g annually | Limited throughput, high costs |

Laboratory-Scale Generation of ¹⁵N₂-Enriched Solutions

Laboratory-scale preparation of nitrogen-15 enriched solutions requires specialized methodologies that balance enrichment efficiency with practical experimental constraints. These methods encompass direct gas dissolution techniques, chemical synthesis approaches, and controlled atmosphere preparation systems.

Direct Gas Dissolution Methods

Laboratory preparation of nitrogen-15 enriched water follows established protocols for gas dissolution in aqueous systems [7]. The standard procedure involves filling sterile-filtered water into serum bottles and adding nitrogen-15 dinitrogen gas in amounts exceeding standard nitrogen solubility, followed by vigorous agitation through vortex mixing for a minimum of 5 minutes [7]. The process can be enhanced by degassing water at low pressure (≥950 millibar) for 10 minutes prior to gas addition, which indirectly increases the nitrogen-15 concentration in the final solution [7].

The gas dissolution process achieves final nitrogen-15 atom percent excess of 5% after replacing 2-5% of the incubation volume with nitrogen-15 enriched water [7]. Temperature control during dissolution significantly affects enrichment efficiency, with optimal conditions maintained at 24°C for maximum solubility [7]. The entire preparation process can be completed within 1 hour using standard laboratory equipment, making it suitable for routine experimental applications [7].

Chemical Synthesis Approaches

Ion exchange chromatography represents a highly effective laboratory method for nitrogen-15 enrichment, utilizing specialized cation exchange resins [8]. The process employs nitrogen-15 labeled ammonium chloride (80% nitrogen-15) as feeding material in chromatographic operations with varying flow rates and column diameters [8]. Optimal conditions have been established using flow rates of 50 cubic centimeters per minute and column diameters of 3.0 centimeters, achieving 99.756% nitrogen-15 enrichment [8].

The ion exchange process requires careful optimization of separation coefficients and height equivalent to theoretical plates values [8]. High flow rates and large column diameters provide advantages for nitrogen-15 enrichment, with 25-meter chromatographic migration producing 13.63 grams of nitrogen-15 with purity exceeding 99.0% [8]. The process demonstrates excellent reproducibility with separation coefficients remaining constant across different experimental conditions [8].

Controlled Atmosphere Systems

Laboratory-scale nitrogen-15 enrichment systems incorporate sophisticated gas handling apparatus designed for precise isotopic control [9]. These systems utilize potassium permanganate-potassium hydroxide solutions for gas purification, removing contaminants that could compromise isotopic integrity [9]. The preparation methodology includes sequential washing steps with acid and alkaline solutions to eliminate reactive nitrogen species that interfere with biological applications [9].

Advanced laboratory systems employ gas-tight valves, specialized reactant containers, and temperature-controlled furnaces for optimal nitrogen-15 processing [10]. The temperature zonal combustion reactor methodology enables offline operation from mass spectrometry systems, facilitating stable isotopic determination of highly enriched biomaterials exceeding 95 atom percent isotope content [10]. These systems incorporate preliminary vacuum heat treatment capabilities for removing volatile impurities before sample combustion [10].

Electrochemical Synthesis Methods

Recent developments in electrochemical nitrogen-15 synthesis provide environmentally friendly alternatives to traditional chemical methods [11]. The electrochemical approach synthesizes nitrogen-15 amino acids from nitrogen-15 nitrite and ketonic acids using commercial nickel foam cathodes in aqueous solutions under ambient conditions [11]. This methodology achieves nitrogen-15 alanine yields of 93% while enabling recycling of nitrogen-15 ammonium byproducts through electrooxidation to nitrogen-15 nitrite with 93% efficiency [11].

The electrochemical process operates through a nitrogen-15 nitrite → nitrogen-15 hydroxylamine → nitrogen-15 oxime → nitrogen-15 amino acid pathway, as revealed by comprehensive analytical studies [11]. The method demonstrates excellent universality, successfully synthesizing six different nitrogen-15 amino acids with yields ranging from 68% to 95% [11]. This approach offers significant advantages in terms of environmental sustainability and atomic economy compared to conventional high-temperature chemical synthesis methods [11].